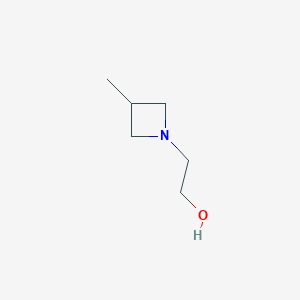

2-(3-Methylazetidin-1-yl)ethan-1-ol

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen-containing heterocycles are a noteworthy class of organic compounds. Their inherent ring strain makes them reactive and thus valuable as synthetic intermediates for the construction of more complex molecules. google.com This reactivity, however, is balanced by greater stability compared to their three-membered counterparts, the aziridines, making them easier to handle. rsc.org These strained ring systems can impart unique conformational constraints on molecules, which is a desirable feature in the design of biologically active compounds. mdpi.com The incorporation of a nitrogen atom within the four-membered ring introduces a site for substitution and potential hydrogen bonding, further expanding their chemical and biological utility.

Overview of the Azetidine (B1206935) Structural Motif and its Derivatives

Azetidine, a saturated four-membered ring containing one nitrogen atom, is the parent compound of a broad family of derivatives. nih.gov The azetidine motif is found in a number of natural products and has been increasingly incorporated into medicinal chemistry programs. The rigid structure of the azetidine ring can serve as a conformational lock, holding appended functional groups in specific spatial orientations. This can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com The synthesis of azetidine derivatives can be challenging due to the ring strain, but various methods, including intramolecular cyclization and cycloaddition reactions, have been developed to access this important scaffold. nih.gov

Relevance of Beta-Amino Alcohol Functionalities within Azetidine Frameworks

The beta-amino alcohol motif, characterized by an amino group and a hydroxyl group separated by two carbon atoms, is a crucial pharmacophore found in numerous biologically active molecules. mdpi.com When this functionality is combined with an azetidine ring, it creates a conformationally restricted beta-amino alcohol. This structural arrangement can enhance the potency and selectivity of a molecule towards its target receptor by locking the active fragment in a bioactive conformation. mdpi.com The synthesis of azetidine-based beta-amino alcohols often involves the initial formation of the azetidine ring followed by the installation of the beta-amino alcohol core. mdpi.comresearchgate.net

Contextualizing 2-(3-Methylazetidin-1-yl)ethan-1-ol as a Representative Azetidine-Containing Beta-Amino Alcohol

The compound this compound serves as a clear example of a molecule that embodies the structural features discussed above. It comprises a 3-methyl-substituted azetidine ring where the nitrogen atom is further functionalized with an ethanol (B145695) group. This substitution pattern places the hydroxyl group in a beta position relative to the nitrogen atom, thus classifying it as a beta-amino alcohol. While specific research on this exact molecule is limited, its structure suggests it would share the general chemical properties and potential for biological activity characteristic of other azetidine-containing beta-amino alcohols. The presence of the methyl group on the azetidine ring introduces a chiral center, meaning the molecule can exist as different stereoisomers, which could have distinct biological effects.

Interactive Data Tables

Below are tables summarizing key information about the core structures and the target compound.

Table 1: Properties of Core Heterocyclic and Functional Groups

| Feature | Azetidine | Beta-Amino Alcohol |

| Ring Size | 4-membered | N/A (Functional Group) |

| Heteroatom | Nitrogen | Nitrogen, Oxygen |

| Key Structural Aspect | Strained ring | -NH and -OH separated by two carbons |

| General Reactivity | Ring-opening reactions, N-alkylation | Acylation, Etherification, etc. |

| Significance | Synthetic building block, Conformational constraint | Important pharmacophore |

Table 2: Physicochemical Properties of 3-Methylazetidine (B2440550)

| Property | Value | Reference |

| Molecular Formula | C4H9N | nih.gov |

| Molecular Weight | 71.12 g/mol | nih.gov |

| IUPAC Name | 3-methylazetidine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylazetidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6-4-7(5-6)2-3-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJRKKNRTXBFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 3 Methylazetidin 1 Yl Ethan 1 Ol and Azetidine Scaffolds

Ring-Opening Reactions of Azetidine (B1206935) Derivatives

The strain within the azetidine ring is the primary driver for its ring-opening reactions. rsc.orgresearchwithrutgers.com These reactions typically proceed through the cleavage of a carbon-nitrogen (C-N) bond, which can be facilitated by various reagents and reaction conditions. rsc.orgrsc.org The regioselectivity of these reactions is often influenced by the substituents present on the azetidine ring. magtech.com.cnresearchgate.net

Nucleophilic Ring Opening

Nucleophilic attack is a common method for opening the azetidine ring. For these reactions to occur, the azetidine is often activated by conversion to a quaternary ammonium (B1175870) salt or by using a Lewis acid catalyst. magtech.com.cnresearchgate.net The electronic effects of substituents on the ring play a significant role in determining the site of nucleophilic attack. magtech.com.cn

Azetidinium salts can undergo nucleophilic ring-opening with halide ions. For instance, 2-arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salts react with tetrabutylammonium (B224687) halides to yield tertiary alkyl halides. researchgate.net The use of fluorine-18, a positron-emitting isotope, in the ring-opening of aziridinium (B1262131) and azetidinium salts is of particular interest for the synthesis of radiolabeled compounds for positron emission tomography (PET). researchgate.net This method allows for the mild and efficient introduction of the [18F]fluoride into molecules to produce 3-[18F]fluoropropyl moieties. researchgate.net

Azetidines containing a bromo-substituted carbon can be synthesized and subsequently transformed through nucleophilic substitution with various nucleophiles, including halides. nih.gov Additionally, the reaction of carbamate-protected azetidines with halides of Group I and II metals in liquid sulfur dioxide has been shown to efficiently open the ring. acs.org

Table 1: Examples of Nucleophilic Ring Opening of Azetidines with Halides

| Azetidine Derivative | Reagent | Product | Reference |

| 2-Arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salts | Tetrabutylammonium halides | Tertiary alkyl halides | researchgate.net |

| Azetidinium salts | [18F]Fluoride | 3-[18F]Fluoropropyl-containing compounds | researchgate.net |

| Alkyl 3-bromoazetidine-3-carboxylates | Halide nucleophiles | Functionalized azetidine derivatives | nih.gov |

| Carbamate-protected azetidines | Group I and II metal halides in liquid SO2 | Ring-opened products | acs.org |

The ring-opening of azetidines can also be achieved using sulfur and oxygen nucleophiles. beilstein-journals.org Thiols, for example, have been used as nucleophiles in the enantioselective desymmetrization of azetidines catalyzed by a BINOL-type chiral phosphoric acid. rsc.org In this reaction, the azetidine ring is activated by acylation with a 3,4,5-trimethoxybenzoyl group. rsc.org

Chloroformates can also act as nucleophiles in ring-opening reactions. Furthermore, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), provides a route to azetidines. nih.govfrontiersin.org While this is a ring-forming reaction, the reverse, ring-opening with an oxygen nucleophile, is a key related process.

Table 2: Examples of Nucleophilic Ring Opening of Azetidines with Sulfur and Oxygen Nucleophiles

| Azetidine Derivative | Nucleophile | Catalyst/Activator | Product Type | Reference |

| Acylated azetidines | Thiols | BINOL-type chiral phosphoric acid | Functionalized linear amines | rsc.org |

| Azetidinium salts | Chloroformates | - | Ring-opened products | beilstein-journals.org |

| cis-3,4-Epoxy amines (intramolecular) | Amine | La(OTf)3 | Azetidines | nih.govfrontiersin.org |

A novel method for the synthesis of dioxolanes involves the intramolecular ring-opening of photochemically generated azetidinols using electron-deficient ketones and boronic acids. beilstein-journals.org This process is driven by the release of ring strain. beilstein-journals.org The reaction is initiated by the protonation of the azetidine by a hemiketal formed from the ketone, followed by nucleophilic attack. beilstein-journals.org Phenylboronic acid can also facilitate this ring-opening, leading to the formation of 3-amino-1,2-diols after cleavage of the resulting dioxaborolane. beilstein-journals.org

Another example of intramolecular ring-opening involves the acid-mediated decomposition of certain N-substituted aryl azetidines. acs.orgacs.org In these cases, a pendant amide group acts as the internal nucleophile, attacking the strained azetidine ring. acs.orgacs.org The stability of these compounds is influenced by the nature of the N-substituent and the length of the alkyl chain connecting the amide and the azetidine. acs.orgacs.org

Strain-Driven Reactivity and σ N–C Bond Cleavage

The reactivity of azetidines is fundamentally driven by their considerable ring strain. rsc.orgrsc.orgresearchwithrutgers.com This strain facilitates the cleavage of the σ N–C bond, a key step in many functionalization and ring-opening reactions. rsc.org While the azetidine ring is more stable than that of aziridines, its strain can be harnessed for unique chemical transformations under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com

The strain-release-driven anion relay sequence is a powerful strategy for the modular synthesis of substituted azetidines. nih.gov This multicomponent reaction leverages the rapid ring-opening of azabicyclo[1.1.0]butane to drive the equilibrium of a beilstein-journals.orgnih.gov-Brook rearrangement. nih.gov The ring strain of the azetidine ring is also crucial for the C–N bond cleavage in gold-catalyzed nucleophilic ring-opening reactions of 2-alkynylazetidines with alcohols. acs.org

Enantioselective Desymmetrization via Ring Opening

The catalytic asymmetric desymmetrization of meso-azetidines represents a significant advancement in the stereoselective synthesis of chiral amines. acs.orgacs.orgnih.gov Despite the challenges associated with the low propensity of azetidine ring-opening and achieving high stereocontrol, successful methods have been developed. acs.orgacs.orgnih.gov

These intermolecular reactions can be highly efficient and enantioselective, enabled by the careful selection of the catalyst, nucleophile, protecting group, and reaction conditions. acs.orgacs.orgnih.gov For instance, chiral phosphoric acids have been used to catalyze the enantioselective ring-opening of meso-aziridines with azide (B81097) nucleophiles, a strategy that has been extended to azetidines. acs.org This approach allows for the generation of both tertiary and quaternary stereocenters, yielding highly enantioenriched and functionally diverse products that can serve as versatile chiral building blocks. acs.org

Ring Expansion Reactions

Due to their significant ring strain, azetidines are excellent precursors for ring expansion reactions, providing access to larger, often more synthetically challenging, nitrogen heterocycles such as pyrrolidines, piperidines, and azepanes. acs.org These transformations typically proceed through the formation of an activated azetidinium intermediate, which then undergoes nucleophilic attack or rearrangement.

One common strategy involves the intramolecular N-alkylation of an azetidine bearing a side chain with a suitable leaving group. For instance, 2-substituted azetidines with a 3-hydroxypropyl side chain can be activated at the primary alcohol. acs.orgnih.gov This activation facilitates an intramolecular cyclization to form a bicyclic 1-azoniabicyclo[3.2.0]heptane intermediate. acs.orgnih.gov The subsequent nucleophilic opening of this strained bicyclic system can lead to a mixture of ring-expanded products, namely pyrrolidines and azepanes. acs.org The product distribution is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile used. acs.orgnih.gov For example, using an ephedrine-derived azetidine, the ring expansion can become completely regioselective, yielding only azepanes, as nucleophilic attack at the more substituted carbon is disfavored. acs.org

Another powerful method for one-carbon ring expansion is the acs.orgmagtech.com.cn-Stevens rearrangement. nih.gov This reaction can be initiated by treating an azetidine with a diazo compound in the presence of a metal catalyst, such as copper, to form an ammonium ylide, which then rearranges to the corresponding pyrrolidine (B122466). nih.govacs.org This approach has been demonstrated to be a facile method for converting azetidines into pyrrolidines. nih.govacs.org

Acid-mediated ring expansions have also been developed. In one study, N-Boc or N-Cbz protected 2-ester-2-arylazetidines were shown to undergo ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of a Brønsted acid. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by ring-opening to form a stabilized carbocation intermediate that is trapped by the carbamate (B1207046) oxygen. acs.org

Table 1: Examples of Azetidine Ring Expansion Reactions

| Starting Azetidine Type | Reagents/Conditions | Product(s) | Reference(s) |

|---|

Functionalization and Derivatization Reactions

Beyond ring expansion, the azetidine scaffold can be elaborated through various functionalization reactions. These transformations are crucial for exploring chemical space in drug discovery and for the synthesis of complex molecular architectures.

Alkylation and Acylation of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key handle for functionalization. As a secondary amine, the nitrogen in a molecule like 2-(3-Methylazetidin-1-yl)ethan-1-ol is nucleophilic and can readily undergo alkylation and acylation reactions. However, these reactions can sometimes be complicated by competing ring-opening pathways, especially under harsh conditions or with certain substitution patterns. rsc.orgoup.com

For example, the acylation of 1-substituted-3-azetidinols is sensitive to reaction conditions. The reaction of 1-cyclohexyl-3-azetidinol with p-nitrobenzoyl chloride in pyridine (B92270) yields the expected 3-nitrobenzoate ester, but when the reaction is performed in acetone, a ring cleavage product is obtained. oup.com In contrast, the more sterically hindered 1-t-butyl-3-azetidinol provides the acylated product under both conditions, highlighting the influence of the N-substituent on reactivity. oup.com Similarly, selective alkylation at a substituent nitrogen over the azetidine nitrogen has been demonstrated, although activation of the azetidine ring towards opening can occur as a side reaction. rsc.org

In the context of this compound, the presence of both a secondary amine and a primary alcohol offers opportunities for selective functionalization. The relative nucleophilicity of the two groups would dictate the outcome, but generally, N-alkylation or N-acylation can be achieved under standard conditions, providing a modular route to a diverse range of derivatives. nih.gov

Electrophilic Azetidinylation for Diverse Functionalization

While the azetidine nitrogen typically acts as a nucleophile, methods have been developed that effectively use the azetidine moiety as an electrophile, a process that can be termed electrophilic azetidinylation. This strategy allows for the direct attachment of the azetidine ring to nucleophiles.

A pioneering approach by Baran involves the use of azabicyclo[1.1.0]butane (ABB), a highly strained azetidine derivative. acs.org ABB reagents can be activated to enable the late-stage "azetidinylation" of secondary amines. acs.org More recent advancements have focused on generating azetidine carbocation precursors under mild conditions. For example, azetidine sulfonyl fluorides (ASFs) can undergo a defluorosulfonylation (deFS) reaction, distinct from standard Sulfur-Fluoride Exchange (SuFEx) chemistry, to generate a reactive carbocation intermediate that is then trapped by nucleophiles. nih.govdigitellinc.comresearchgate.net This method has been used to synthesize 3-aryl-3-substituted azetidines from various nucleophiles. nih.gov Similarly, N-Cbz protected azetidin-3-ols can be activated by an iron catalyst to form a carbocation, which then reacts with thiols to yield 3-aryl-3-sulfanyl azetidines. acs.org These methods provide powerful tools for incorporating the azetidine scaffold into more complex molecules. acs.orgnih.govacs.org

Transformations of Angular Spirocyclic Azetidines

Spirocyclic azetidines are of increasing interest as bioisosteres for common saturated heterocycles like piperidine (B6355638) and morpholine. domainex.co.uk A distinction is made between "linear" and "angular" spirocyclic azetidines, which occupy different regions of chemical space. domainex.co.uk "Angular" spiro-azetidines can be synthesized via the [2+2] cycloaddition of an alkene with Graf's isocyanate to form a spirocyclic β-lactam, which is subsequently reduced. domainex.co.ukresearchgate.net

These angular azetidine products are not merely synthetic endpoints but can undergo a range of further transformations. domainex.co.uk The core scaffold can be derivatized to yield a variety of functionalized products, demonstrating their utility as building blocks. domainex.co.ukacs.org For example, azetidine analogues of the anticancer drug Sonidegib and the antibacterial Danofloxacin have been prepared from these angular scaffolds. domainex.co.uk The introduction of the angular spiro-azetidine motif has been shown to modulate key physicochemical properties such as lipophilicity and aqueous solubility, although the effects are substrate-dependent. domainex.co.uk

1,2-Boronate Rearrangement for Azetidine Functionalization

The 1,2-metallate rearrangement of boronate complexes is a powerful and versatile strategy for forming C-C and C-boron bonds. researchgate.netnih.gov This methodology has been ingeniously applied to the synthesis and functionalization of azetidines. A notable application involves the reaction of highly strained azabicyclo[1.1.0]butane with boronic esters. acs.org

In this process, developed by Aggarwal and co-workers, lithiated azabicyclo[1.1.0]butane is trapped by a boronic ester to form a boronate complex. acs.org Upon N-protonation, this intermediate undergoes a 1,2-migration coupled with the cleavage of the central C–N bond. acs.org This strain-release-driven process efficiently homologates the boronic ester, yielding a 3-substituted azetidinyl boronic ester. acs.orgrsc.org The reaction is highly modular, tolerating primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. acs.org The resulting azetidinyl boronic esters are versatile intermediates themselves, allowing for further functionalization at both the azetidine nitrogen and the boronic ester moiety. acs.org

Table 2: Synthesis of Functionalized Azetidines via 1,2-Boronate Rearrangement

| Boronic Ester Substrate | Key Reagents | Product Type | Key Features | Reference(s) |

|---|

Reactivity of Azetidine Sulfonyl Fluorides

Azetidine sulfonyl fluorides (ASFs) have recently emerged as highly versatile reagents in synthetic chemistry. acs.orgnih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are notably stable, allowing them to be carried through multi-step syntheses. acs.orgnih.gov Their reactivity can be tuned based on the reaction conditions, enabling access to distinct product classes. digitellinc.com

Under anionic conditions, ASFs participate in traditional Sulfur-Fluoride Exchange (SuFEx) reactions, where a nucleophile displaces the fluoride (B91410) to form S(VI) derivatives like sulfonamides and sulfonate esters. acs.orgchemrxiv.org This provides access to novel azetidine-sulfur(VI) motifs. digitellinc.com

More uniquely, under mild thermal conditions (e.g., 60 °C), ASFs can undergo an unusual defluorosulfonylation (deFS) reaction. nih.govresearchgate.netchemrxiv.org This pathway involves the formation of a 3-azetidine carbocation, which can be trapped by a wide array of nucleophiles, including amines, NH-azoles, sulfoximines, and phosphorus-based nucleophiles. acs.orgnih.gov This deFS coupling has been successfully applied to the late-stage functionalization of complex molecules like fluoxetine (B1211875) and amlodipine, demonstrating its broad functional group tolerance and utility in drug discovery programs. acs.org

Table 3: Dual Reactivity of Azetidine Sulfonyl Fluorides (ASFs)

| Reaction Pathway | Conditions | Intermediate | Product Type | Reference(s) |

|---|---|---|---|---|

| SuFEx | Anionic (e.g., NaH, Cs₂CO₃) | S(VI) center | Azetidine-sulfonamides, -sulfonate esters | acs.org, digitellinc.com |

| Defluorosulfonylation (deFS) | Mild thermal (e.g., 60 °C), base | Azetidine carbocation | 3-Substituted azetidines (amines, azoles, etc.) | acs.org, nih.gov, chemrxiv.org |

Specific Reactivity of the Ethylene (B1197577) Glycol Moiety in this compound

The ethylene glycol-derived side chain, specifically its primary alcohol, is a key site for functionalization. Its reactivity is comparable to other primary alcohols, allowing for a range of oxidative and substitution reactions.

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde, 2-(3-methylazetidin-1-yl)acetaldehyde, or more commonly, the carboxylic acid, 2-(3-methylazetidin-1-yl)acetic acid. The outcome of the reaction is largely dependent on the choice of oxidizing agent and the reaction conditions employed.

Strong oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. A classic method for this transformation is the Jones oxidation . wikipedia.orgorganic-chemistry.orgnumberanalytics.comjkchemical.comsciencemadness.org This involves treating the alcohol with a solution of chromium trioxide in aqueous sulfuric acid and acetone. The reaction is generally rapid and high-yielding. wikipedia.org

Milder oxidation methods, which are often preferred to avoid potential side reactions with the amine functionality, can also be employed. The Swern oxidation , for instance, utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgtcichemicals.comnumberanalytics.comorganic-chemistry.orgchempedia.info This method is known for its mild conditions and tolerance of various functional groups, making it suitable for the synthesis of the intermediate aldehyde if desired, although prolonged reaction or modified conditions can lead to the carboxylic acid. wikipedia.orgnumberanalytics.com

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation for modifying the properties of the molecule.

A common and efficient method for esterification involves the use of acyl chlorides or acid anhydrides . The reaction of the alcohol with an acyl chloride, such as acetyl chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the corresponding ester, in this case, 2-(3-methylazetidin-1-yl)ethyl acetate (B1210297). The base is necessary to neutralize the hydrochloric acid byproduct.

Similarly, acid anhydrides, for example, acetic anhydride, react with the alcohol to produce the ester and a carboxylic acid as a byproduct. These reactions are also typically carried out in the presence of a base or an acylation catalyst.

Reactivity of the Tertiary Amine Moiety in this compound

The tertiary nitrogen atom within the azetidine ring is a key determinant of the compound's chemical character, imparting basicity and nucleophilicity.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. The basicity of this tertiary amine is influenced by several factors, including the hybridization of the nitrogen atom and the electronic effects of its substituents.

In saturated heterocyclic amines, the nitrogen is sp³ hybridized. The basicity of such amines is generally higher than that of ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups attached to the nitrogen. In the case of this compound, both the methyl group on the azetidine ring and the N-ethan-1-ol substituent contribute to increasing the electron density on the nitrogen atom, thereby enhancing its basicity.

This inherent basicity means that the nitrogen atom can be readily protonated by acids to form a quaternary azetidinium salt. This property is crucial in many of its chemical reactions and biological interactions. The nucleophilicity of the nitrogen also allows it to participate in reactions with various electrophiles.

Advanced Analytical Characterization and Spectroscopic Analysis Methods for Azetidines and Beta Amino Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including complex structures like azetidines and beta-amino alcohols. nih.govrsc.org It provides rich information about the chemical environment of individual atoms (chemical shifts), their connectivity (coupling constants), and spatial proximity (Nuclear Overhauser Effect).

For the structural elucidation of 2-(3-Methylazetidin-1-yl)ethan-1-ol, both ¹H and ¹³C NMR spectroscopy are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the protons on the azetidine (B1206935) ring, the methyl group, and the ethanol (B145695) substituent. The chemical shifts of the azetidine ring protons are typically found in a specific region of the spectrum. ipb.pt The coupling constants (J-values) between adjacent protons are particularly informative for determining the relative stereochemistry of the substituents on the four-membered ring. In azetidine derivatives, it is generally observed that the cis-coupling constants are larger than the trans-coupling constants. ipb.pt The multiplicity of the signals (singlet, doublet, triplet, etc.) helps to establish the number of neighboring protons. The absolute configuration of beta-amino alcohols can be determined by comparing the ¹H NMR spectra of mixtures with (R)- and (S)-Boc-α-phenylglycine. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the azetidine ring are sensitive to the substitution pattern and stereochemistry. ipb.ptchemicalbook.com For instance, the carbon atoms of the azetidine ring in the parent azetidine molecule show specific resonances. chemicalbook.com The signals for the methyl, methylene (B1212753), and methine carbons in this compound would appear at characteristic chemical shifts, aiding in the complete assignment of the carbon skeleton.

Table 1: Representative ¹H NMR Data for an Azetidine Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH (azetidine) | 3.50 | m | - |

| CH₂ (azetidine) | 3.85 | t | 7.5 |

| CH₂ (azetidine) | 2.50 | m | - |

| CH₃ | 1.20 | d | 6.5 |

| CH₂ (ethanol) | 3.60 | t | 5.5 |

| CH₂ (ethanol) | 2.70 | t | 5.5 |

Table 2: Representative ¹³C NMR Data for an Azetidine Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH (azetidine) | 60.5 |

| CH₂ (azetidine) | 55.0 |

| CH (azetidine) | 35.2 |

| CH₃ | 18.9 |

| CH₂ (ethanol, attached to N) | 58.3 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. mdpi.comuwec.edu The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group (-OH) due to hydrogen bonding.

C-H Stretch: Absorptions in the range of 2850-3000 cm⁻¹ correspond to the stretching vibrations of C-H bonds in the alkyl groups (methyl and methylene).

N-H Stretch: If the azetidine nitrogen were secondary, an N-H stretching band would appear around 3300-3500 cm⁻¹. However, for the tertiary amine in the title compound, this band will be absent.

C-N Stretch: The stretching vibration of the C-N bond in the azetidine ring typically appears in the fingerprint region, around 1000-1200 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to be observed in the 1050-1150 cm⁻¹ region.

FT-IR spectroscopy can also be used to differentiate between racemic and enantiomeric forms of compounds due to differences in their crystal lattice symmetries. thermofisher.com

Table 3: Characteristic IR Absorption Bands for Azetidine and Beta-Amino Alcohol Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-N (amine) | Stretching | 1000-1200 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₆H₁₃NO), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺), which can then be compared to the calculated exact mass. This confirms the elemental composition and rules out other potential structures. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. purdue.edu

Table 4: Theoretical and Observed HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass (m/z) |

|---|

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of a compound and for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. acs.orgnih.gov For this compound, reversed-phase HPLC with a suitable C18 column can be employed to determine its purity by detecting any potential impurities.

Furthermore, since this compound is a chiral molecule, separating its enantiomers is critical, especially for pharmaceutical applications. Chiral HPLC is the method of choice for this purpose. utwente.nlnih.gov This can be achieved through two main approaches:

Direct Method: Using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. nih.govmdpi.com

Indirect Method: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. oup.com Beta-amino alcohols often lack a strong UV chromophore, making derivatization a necessary step for sensitive detection. oup.com

Table 5: Example of HPLC Method Parameters for Chiral Separation of a Beta-Amino Alcohol

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

In Situ Spectroscopic Methods for Mechanistic Studies

In situ spectroscopic techniques, such as in situ FT-IR and NMR spectroscopy, are invaluable for studying reaction mechanisms in real-time. nih.gov These methods allow for the monitoring of reactant consumption, intermediate formation and decay, and product generation without the need for quenching the reaction and isolating the components.

For reactions involving azetidines and beta-amino alcohols, such as their synthesis or further functionalization, in situ spectroscopy can provide crucial insights. For example, in situ FT-IR has been used to monitor the lithiation of azetidines by observing the characteristic stretching vibrations of the C=N bond in an oxazoline (B21484) ring attached to the azetidine. nih.gov Similarly, in situ NMR could be used to track the progress of the ring-opening of an epoxide with an amine to form a beta-amino alcohol by observing the appearance and disappearance of specific proton or carbon signals. organic-chemistry.org These studies help in understanding the reaction kinetics, identifying key intermediates, and optimizing reaction conditions.

Theoretical and Computational Investigations of Azetidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures and energies.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying azetidine (B1206935) derivatives. DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate various properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Semi-empirical methods, such as AM1 (Austin Model 1), are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data. wikipedia.orgyoutube.com These methods are significantly faster than DFT, allowing for the study of larger molecular systems or dynamic processes. wikipedia.orgnih.gov While less accurate than DFT, they can provide valuable qualitative insights and are often used for initial conformational searches or for modeling large libraries of compounds. youtube.com For instance, semi-empirical methods have been used to predict heats of formation for various organic molecules. youtube.com

A comparison of typical applications for these methods is presented in the table below.

| Method Type | Common Applications in Azetidine Research | Advantages | Limitations |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, reaction mechanism studies, electronic property prediction (HOMO-LUMO, MEP). researchgate.netresearchgate.netnih.gov | High accuracy for a wide range of properties. nih.gov | Computationally demanding for large systems. |

| Semi-Empirical Methods (e.g., AM1, PM3) | High-throughput screening of compound libraries, initial conformational analysis, calculation of bulk properties like heat of formation. youtube.comnih.gov | Fast computational speed, suitable for large molecules. wikipedia.org | Lower accuracy, dependent on parameterization. wikipedia.org |

This table provides a general comparison of DFT and semi-empirical methods as applied to the study of organic molecules like azetidines.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. aimspress.com

For azetidine derivatives, HOMO-LUMO analysis can predict sites of electrophilic and nucleophilic attack. The nitrogen atom's lone pair in the azetidine ring significantly influences the HOMO, making it a likely site for electrophilic attack. Substituents on the ring can modulate the energies of the frontier orbitals. For example, electron-withdrawing groups would lower both the HOMO and LUMO energies, while electron-donating groups would raise them. nih.gov In the context of 2-(3-Methylazetidin-1-yl)ethan-1-ol, the hydroxyl group and the methyl group would influence the electronic properties of the azetidine core.

| Molecular Property | Significance | Relevance to this compound |

| HOMO Energy | Correlates with ionization potential; indicates electron-donating ability. nih.gov | The nitrogen lone pair and oxygen of the hydroxyl group are expected to be major contributors to the HOMO. |

| LUMO Energy | Correlates with electron affinity; indicates electron-accepting ability. nih.gov | The LUMO is likely to be distributed over the C-N and C-O antibonding orbitals. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. aimspress.com | The size of the gap would provide insight into the molecule's overall reactivity. |

This interactive table outlines the significance of frontier molecular orbitals in the context of a substituted azetidine.

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.org The degree of puckering and the preferred conformation are influenced by the substituents on the ring. For 3-substituted azetidines, like the parent structure of this compound, the substituent can adopt either an axial or equatorial position. Computational methods, particularly DFT, are used to determine the relative energies of these conformers and the energy barrier for ring inversion. nih.gov

In this compound, the conformational space is further complicated by the rotation around the C-N bond of the side chain and the C-C and C-O bonds of the ethanol (B145695) moiety. A thorough conformational analysis would involve systematically exploring these degrees of freedom to identify the global minimum energy structure and other low-energy conformers.

Quantum chemical calculations can provide reliable estimates of thermodynamic properties such as the heat of formation (ΔHf°), Gibbs free energy (ΔG°), and entropy (S°). researchgate.netchemeo.com These values are essential for understanding the stability of a molecule and the thermodynamics of reactions in which it participates.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards charged species. aimspress.com The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For an azetidine derivative, the MEP would likely show a region of strong negative potential around the nitrogen atom due to its lone pair of electrons, and also around the oxygen atom of the hydroxyl group in this compound.

| Calculated Property | Description | Application to Azetidine Systems |

| Heat of Formation (ΔHf°) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Used to compare the relative stabilities of different isomers and conformers. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface of a molecule. aimspress.com | Identifies regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack. aimspress.com |

This table details key thermodynamic and electronic properties that can be calculated computationally.

Certain organic molecules with specific electronic structures, particularly those with donor-acceptor systems, can exhibit significant non-linear optical (NLO) properties. researchgate.net While not a typical feature of simple alkyl-substituted azetidines, the introduction of conjugated systems and strong electron-donating or -withdrawing groups onto the azetidine scaffold could potentially lead to NLO activity. researchgate.net Computational studies can predict NLO properties like the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net For a molecule like this compound, significant NLO properties are not expected due to the lack of extensive π-conjugation.

Mechanistic Elucidations through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. mit.edumit.edu By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity.

For reactions involving azetidines, such as their synthesis or subsequent functionalization, computational studies can:

Identify the most likely reaction pathway among several possibilities.

Explain observed stereoselectivities by comparing the energies of diastereomeric transition states. researchgate.net

Provide insights into the role of catalysts in a reaction. rsc.org

Characterize the structure of transient intermediates. nih.gov

For example, DFT calculations have been used to study the lithiation of azetidines, revealing the involvement of equilibrating diastereoisomeric lithiated intermediates. nih.gov Such studies are crucial for developing new synthetic methodologies and for optimizing existing ones.

Transition State Analysis and Reaction Pathways

Computational studies are pivotal in mapping the potential energy surfaces of reactions involving azetidines. By calculating the energies of reactants, transition states, and products, chemists can delineate the most probable reaction pathways. For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, computational calculations have been used to compare the transition state energies for the formation of azetidine versus the competing pyrrolidine (B122466) ring. frontiersin.org These studies have shown that the presence of a catalyst, such as lanthanum(III) triflate, can significantly lower the transition state energy for azetidine formation, thus favoring this pathway. frontiersin.org

The ring-opening of azetidines is another area where transition state analysis has proven valuable. acs.orgnih.govacs.org Computational models can elucidate the network of interactions that stabilize the transition state, providing a rationale for the observed reactivity and enantioselectivity. acs.org For example, in the enantioselective ring-opening of 3-substituted azetidines, computational modeling has highlighted the crucial role of a chiral squaramide hydrogen-bond donor catalyst in stabilizing the transition state through a network of electrostatic interactions. acs.orgchemrxiv.org This understanding is critical for the rational design of more efficient and selective catalysts. acs.orgchemrxiv.org

Furthermore, computational methods have been employed to investigate the decomposition pathways of azetidine-containing compounds. acs.orgnih.gov An acid-mediated intramolecular ring-opening decomposition of certain N-substituted azetidines has been studied, revealing a mechanism involving the nucleophilic attack of a pendant amide group. acs.orgnih.gov Understanding such decomposition pathways is crucial for designing stable azetidine-based molecules for various applications. nih.gov

Rationalization of Regio- and Stereoselectivity (e.g., Application of Baldwin's Rules)

Computational chemistry provides a powerful framework for understanding and predicting the regio- and stereoselectivity observed in azetidine synthesis. Baldwin's rules, a set of qualitative guidelines for ring-closing reactions, are often rationalized and expanded upon through computational analysis. nih.govwikipedia.orgscripps.edu

For instance, in the synthesis of 2-arylazetidines, density functional theory (DFT) calculations with an explicit solvent model have been used to explain the exclusive formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. nih.gov These calculations confirmed that the reaction is kinetically controlled, with the transition state leading to the azetidine being lower in energy. nih.gov This provides a quantum mechanical explanation for the observed "anti-Baldwin" cyclization. nih.gov

The regioselectivity of the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines has also been investigated computationally. frontiersin.orgnih.gov These studies suggest that the coordination of a lanthanum(III) catalyst to the substrate and/or product is responsible for the observed regioselectivity, favoring the formation of the azetidine ring. frontiersin.orgnih.gov

Furthermore, the stereoselectivity in the synthesis of chiral azetidin-3-ones has been rationalized through computational studies. nih.gov These studies, combined with experimental results, have led to the development of flexible and general methods for the efficient synthesis of these important building blocks with high enantiomeric excess. nih.gov The application of computational models extends to predicting the outcomes of photocatalyzed reactions for azetidine synthesis, allowing for the pre-screening of substrates to determine which pairs will react successfully. mit.eduthescience.dev

Influence of Catalysts and Solvent Effects on Reaction Mechanisms

The role of catalysts and solvents in directing the course of chemical reactions is a fundamental aspect of organic synthesis, and computational studies provide detailed insights into these effects in azetidine chemistry.

Catalyst Influence:

Computational models have been instrumental in understanding how catalysts influence reaction pathways in azetidine synthesis. For example, in the lanthanum(III) triflate-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, computational results have shown that the catalyst's coordination to the substrate significantly alters the transition state energies, favoring azetidine formation. frontiersin.org Similarly, in the enantioselective ring-opening of azetidines, a chiral squaramide hydrogen-bond donor catalyst has been computationally shown to stabilize the transition state through a network of electrostatic interactions, thereby controlling the enantioselectivity. acs.orgchemrxiv.org The development of new photocatalytic methods for azetidine synthesis has also been guided by computational modeling, which can predict the effectiveness of different photocatalysts. mit.eduthescience.dev

Solvent Effects:

The choice of solvent can have a profound impact on reaction rates and selectivity. Computational models that include explicit solvent molecules can simulate these effects. For instance, in the synthesis of 2-arylazetidines, DFT calculations incorporating an explicit solvent model were crucial for accurately predicting the kinetic control that leads to the formation of the azetidine ring. nih.gov The optimization of reaction conditions for the synthesis of azetidines from cis-3,4-epoxy amines involved screening various solvents, with computational analysis helping to rationalize the observed differences in selectivity. frontiersin.org For example, while 1,2-dichloroethane (B1671644) (DCE) proved to be an optimal solvent for refluxing conditions, coordinative solvents like acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) also showed good selectivity. frontiersin.org

Table of Catalyst and Solvent Effects in Azetidine Synthesis

| Reaction Type | Catalyst | Solvent | Computational Finding | Reference(s) |

| Intramolecular Aminolysis of cis-3,4-Epoxy Amines | La(OTf)₃ | DCE, MeCN, THF | Catalyst coordination favors azetidine formation; solvent choice influences selectivity and reaction completion. | frontiersin.org |

| Enantioselective Ring-Opening of Azetidines | Chiral Squaramide | Ethereal solvents (e.g., 2-MeTHF) | Catalyst stabilizes the transition state via H-bonding and cation stabilization. | acs.org |

| Synthesis of 2-Arylazetidines | Strong alkali amide bases | Not specified | Explicit solvent model confirmed kinetic control of the reaction. | nih.gov |

| Photocatalytic Azetidine Synthesis | Photocatalyst | Not specified | Computational models predict substrate compatibility and reaction yield. | mit.eduthescience.dev |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful computational tools that allow for the investigation of molecular structures, interactions, and dynamics at an atomic level. These methods are increasingly applied to azetidine systems to understand their behavior and to guide the design of new molecules with desired properties.

Molecular Docking Studies (for understanding molecular interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgrjptonline.orgvistas.ac.in This method is widely used in drug discovery to understand how a potential drug molecule, such as an azetidine derivative, might interact with a biological target, typically a protein. rjptonline.orgrjptonline.orgvistas.ac.inproquest.comnih.gov

For example, molecular docking studies have been performed on various azetidine-2-one derivatives to investigate their potential as antimicrobial and antitubercular agents. rjptonline.orgrjptonline.orgvistas.ac.in These studies predict the binding modes and affinities of the azetidine compounds within the active sites of target enzymes, such as the enoyl-acyl carrier protein (enoyl-ACP) reductase. rjptonline.orgrjptonline.orgvistas.ac.in The results of these docking studies, which often correlate with experimental activity, can guide the synthesis of more potent inhibitors. rjptonline.orgrjptonline.orgvistas.ac.in Similarly, docking studies have been used to explore the potential of azetidine derivatives as antidepressant agents by examining their interactions with the monoamine oxidase-A (MAO-A) enzyme. proquest.com

The insights gained from molecular docking can help in the rational design of new azetidine-based therapeutic agents with improved efficacy and selectivity.

Molecular Dynamics Simulations (for studying conformational dynamics and stability)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of molecules like this compound over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule moves and flexes, and how it interacts with its environment, such as a solvent or a biological membrane.

Explore the conformational landscape of the azetidine ring and its substituents, identifying the most stable conformations.

Investigate the stability of complexes formed between azetidine derivatives and their biological targets, as predicted by molecular docking. nih.gov

Study the permeation of azetidine-based molecules across cell membranes, providing insights into their potential bioavailability.

Analyze the influence of solvent on the conformation and dynamics of the molecule.

Recent studies have utilized MD simulations to investigate the stability of complexes between novel s-triazine pharmacophores containing other heterocyclic rings and their target proteins, demonstrating the power of this technique in drug design. nih.gov

Computational Prediction of Reactivity and Synthetic Feasibility

Computational chemistry offers powerful tools for predicting the reactivity of molecules and assessing the feasibility of synthetic routes, which is particularly valuable for strained ring systems like azetidines. mit.eduthescience.dev These predictive capabilities can save significant time and resources in the laboratory by prioritizing promising synthetic strategies. mit.edu

Researchers have successfully used computational models to guide the synthesis of azetidines. mit.eduthescience.dev By calculating properties such as frontier orbital energies, it is possible to predict whether a proposed reaction between two compounds is likely to occur and form an azetidine ring. mit.eduthescience.dev For instance, in a photocatalyzed reaction to create azetidines, computational models were developed to prescreen different alkene and oxime pairs, accurately predicting which combinations would lead to a successful reaction and a high yield. mit.eduthescience.dev This approach allows chemists to move beyond trial-and-error and make informed decisions about which substrates to use. mit.edu

Furthermore, computational methods can be used to explore the synthetic feasibility of novel azetidine derivatives. By modeling potential reaction pathways and calculating their activation energies, chemists can identify the most promising synthetic routes. This is especially important for the construction of complex, polyfunctionalized azetidines. The ability to computationally predict reactivity and synthetic feasibility is transforming the way chemists approach the synthesis of new azetidine-containing molecules, including compounds like this compound.

Advanced Applications of Azetidine Scaffolds in Chemical Sciences

Azetidines as Versatile Building Blocks in Organic Synthesis

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable building block in organic synthesis due to its unique combination of ring strain and stability. researchgate.netrsc.orgrsc.org This structural feature allows for a variety of chemical transformations, making azetidines and their derivatives, such as 2-(3-Methylazetidin-1-yl)ethan-1-ol, useful starting materials for the synthesis of more complex nitrogen-containing compounds. researchgate.netthieme-connect.com The reactivity of the azetidine ring is significantly influenced by the substituents on the ring and the nitrogen atom. ub.bw

One of the key advantages of using azetidines in synthesis is the ability to introduce a constrained three-dimensional element into a molecule. enamine.net This is particularly important in medicinal chemistry, where the shape of a molecule plays a crucial role in its biological activity. The synthesis of functionalized azetidines has been a significant area of research, with various methods developed to introduce a wide range of functional groups onto the azetidine scaffold. ub.bw These methods include cyclization and cycloaddition reactions, as well as the transformation of existing functional groups on the azetidine ring. ub.bw

The versatility of azetidines as building blocks is demonstrated by their use in the synthesis of diverse heterocyclic systems. For example, the ring-opening and ring-expansion reactions of azetidines provide access to larger heterocyclic structures. thieme-connect.comub.bw Furthermore, the development of methods for the synthesis of densely functionalized azetidine ring systems has enabled the creation of libraries of fused, bridged, and spirocyclic compounds with potential applications in drug discovery. utexas.eduacs.org

The synthesis of azetidine derivatives often starts from readily available precursors like β-amino alcohols. thieme-connect.comacs.orgnih.gov For instance, 2-cyanoazetidines can be prepared from β-amino alcohols and subsequently transformed into a variety of other functionalized azetidines. thieme-connect.comacs.orgnih.gov The strategic functionalization of the azetidine ring allows for the creation of complex molecules with tailored properties.

Utilization as Chiral Auxiliaries and Templates in Asymmetric Synthesis

Chiral azetidine derivatives have proven to be effective chiral auxiliaries and templates in asymmetric synthesis, guiding the stereochemical outcome of chemical reactions. rsc.orgresearchgate.net The rigid and defined conformation of the azetidine ring allows for efficient transfer of chirality to a prochiral substrate. The use of enantiomerically pure azetidines, often derived from natural sources like amino acids, is a key strategy in this approach. researchgate.net

An example of this application is the use of (S)-1-phenylethylamine as a chiral auxiliary to synthesize an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The absolute configuration of one of the products was confirmed by X-ray crystallography, demonstrating the high degree of stereocontrol achievable with this method. rsc.org Similarly, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and employed as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net

The development of new chiral ligands based on the azetidine scaffold is an active area of research. For instance, a novel chiral ligand synthesized from azetidine and (R)-BINOL has been used in a magnesium-catalyzed asymmetric ring-opening reaction of aziridines. researchgate.net Furthermore, the synthesis of optically active β-amino alcohols derived from (S)-azetidinecarboxylic acid has led to catalysts that promote the enantioselective addition of diethylzinc to various aldehydes with high optical yields. researchgate.net

The ability to synthesize functionalized azetidines in an enantiomerically pure form is crucial for their application as chiral auxiliaries. thieme-connect.com Methods such as intramolecular Michael additions have been developed to prepare enantiopure 2-cyano azetidines from β-amino alcohols, which can then be converted to conformationally constrained analogues of amino acids like glutamic acid. thieme-connect.com

Role in Diversity-Oriented Synthesis and Library Generation

Azetidine scaffolds are valuable tools in diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse collections of molecules for high-throughput screening and drug discovery. nih.govresearchgate.net The ability to functionalize the azetidine ring at multiple positions allows for the rapid generation of a wide range of molecular architectures from a common core structure. utexas.eduacs.org

The synthesis of lead-like libraries focused on central nervous system (CNS) targets has been a significant application of azetidine-based DOS. utexas.eduacs.orgnih.gov By carefully selecting the building blocks and reaction pathways, it is possible to generate libraries of compounds with physicochemical properties optimized for blood-brain barrier penetration. nih.gov The synthesis and profiling of a diverse collection of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, have demonstrated the potential of this approach. utexas.eduacs.org A solid-phase synthesis of a 1976-membered library of spirocyclic azetidines further highlights the scalability of this strategy. utexas.edunih.gov

Recent advancements in synthetic methodology have further expanded the scope of azetidine-based library generation. For example, a simple, modular, and programmable approach to access complex stereopure azetidines through strain-release functionalization of 1-azabicyclobutanes has been developed. chemrxiv.orgacs.org This method enables the parallel synthesis of stereodefined azetidines that would otherwise be challenging to produce. acs.org

The development of multicomponent reactions involving azetidines has also contributed to the efficient generation of diverse molecular libraries. A four-component synthesis of functionalized azetidines has been reported, showcasing the power of this strategy to rapidly build molecular complexity. researchgate.net These approaches are crucial for exploring new chemical space and identifying novel bioactive compounds.

Development of Novel Chemical Motifs and Molecular Scaffolds

The unique structural and reactive properties of the azetidine ring have led to its use in the development of novel chemical motifs and molecular scaffolds with potential applications in medicinal chemistry and materials science. rsc.org The inherent ring strain of azetidines can be harnessed to drive chemical transformations and create unique molecular architectures. rsc.orgrsc.org

The synthesis of densely functionalized azetidine ring systems provides access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov These complex scaffolds can serve as the core of new chemical entities with tailored properties. For example, the development of CNS-focused lead-like libraries has been a key application of these novel azetidine-based scaffolds. nih.gov

The ability to introduce diverse substituents onto the azetidine ring allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules. This has led to the discovery of azetidine-containing compounds with a range of biological activities. nih.gov The conformationally restricted nature of the azetidine ring can also be exploited to create molecules with specific three-dimensional shapes, which is crucial for their interaction with biological targets. enamine.net

Applications as Linker Moieties in Complex Molecular Architectures

Azetidine derivatives have found applications as linker moieties in the construction of complex molecular architectures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.com In these applications, the azetidine ring serves as a rigid and stable connector between different functional components of the molecule.

Azetidine-3-carboxylic acid is a non-cleavable ADC linker used in the synthesis of ADCs. medchemexpress.com ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of the ADC, and the use of an azetidine-based linker can provide a stable connection that is resistant to cleavage in the bloodstream.

In the context of PROTACs, azetidine derivatives can be used as part of the alkyl chain-based linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. medchemexpress.com PROTACs are designed to induce the degradation of specific proteins by hijacking the cell's natural protein disposal system. The linker's length and rigidity are critical for the proper orientation of the two ligands and the efficient formation of a ternary complex with the E3 ligase and the target protein.

The use of azetidines as linkers is not limited to ADCs and PROTACs. They can also be incorporated into other complex molecules where a rigid and defined linker is required. The ability to synthesize a variety of substituted azetidines allows for the fine-tuning of the linker's properties to meet the specific requirements of the application.

Relevance of Azetidine Derivatives in Material Science (e.g., Polymer Synthesis)

Azetidine derivatives have shown relevance in the field of material science, particularly in the synthesis of polymers. rsc.orgrsc.org The cationic ring-opening polymerization of azetidine and its derivatives is a key method for producing polyamines with various architectures. researchgate.netacs.orgugent.be

The polymerization of azetidine itself leads to the formation of branched poly(propylenimine) (PPI), a polymer that has been investigated for its potential use in CO2 capture applications when combined with silica (B1680970) to form composite adsorbents. acs.org The polymerization kinetics and the resulting polymer architecture, including the distribution of primary, secondary, and tertiary amines, can be controlled by adjusting the reaction conditions such as temperature and the ratio of monomer to initiator. acs.org

The polymerization of N-alkylazetidines and other functionalized azetidines has also been studied, with some monomers leading to the formation of "living" polymers. researchgate.netugent.be This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The rate of polymerization is influenced by the substituents on the azetidine ring. researchgate.netugent.be

Furthermore, polymers with pendant azetidinium substituents have been synthesized and their chemical properties and applications explored. researchgate.netugent.be The reactivity of the azetidinium ring allows for further modification of the polymer, such as crosslinking, to create materials with specific properties. researchgate.net The inherent strain of the azetidine ring also makes azetidine-containing compounds potential candidates for energetic materials. researchgate.net

Study of Azetidine Derivatives as High-Energy-Density Compounds (for specific nitroimine derivatives)

The quest for novel high-energy-density compounds (HEDCs) is a significant area of research for both military and civilian applications. bibliotekanauki.pl Azetidine derivatives have emerged as an important class of compounds in this field. The inherent strain of the four-membered heterocyclic azetidine ring, combined with its high nitrogen content and multiple hydrogen atoms available for substitution with energetic groups, makes it a promising scaffold for designing powerful energetic materials. bibliotekanauki.plnih.gov

A notable example of an azetidine-based energetic material is 1,3,3-trinitroazetidine (B1241384) (TNAZ). TNAZ is recognized for its favorable characteristics, including a density of 1.84 g/cm³, comparable to that of RDX, and a high detonation velocity of 9.56 km/s, which surpasses that of HMX. bibliotekanauki.plresearchgate.net However, the potential for creating even more powerful materials by introducing different energetic functionalities to the azetidine ring remains an active area of investigation. bibliotekanauki.pl

A particularly effective strategy for enhancing the detonation performance of a molecule is the introduction of groups with high nitrogen content, such as the nitroimine group (=NNO2). bibliotekanauki.pl Compared to the more common nitro group (–NO2), the nitroimine group offers a higher nitrogen content while containing the same number of oxygen atoms. This increased nitrogen content can lead to superior detonation parameters, as the formation of highly stable N₂ gas is a primary driver of detonation reactions. bibliotekanauki.plrsc.org The lower oxygen content relative to nitrogen can also result in a more negative oxygen balance, which may reduce the explosive's sensitivity. bibliotekanauki.pl

Theoretical Investigation of Nitroimine-Substituted Azetidines

To explore the potential of nitroimine-substituted azetidines as HEDCs, theoretical studies have been conducted. In one such study, a series of azetidine derivatives were designed by systematically replacing the hydrogen atoms of the azetidine molecule with nitroimine groups. bibliotekanauki.pl Using computational methods like the G3MP2 level of theory, key properties were calculated to assess their viability as HEDCs. These properties included heats of formation (HOFs), molecular densities (ρ₀), detonation velocities (D), and detonation pressures (P). bibliotekanauki.plresearchgate.net

The research found that the designed nitroimine-substituted azetidines possess high positive heats of formation, which is a key indicator of energetic potential. bibliotekanauki.plresearchgate.net Furthermore, the study evaluated the thermal and kinetic stability of these compounds by calculating their bond dissociation energies (BDEs). The homolysis of the N−NO₂ bond was identified as the likely initial step in the decomposition process for these derivatives. The calculated BDEs for all the designed molecules were found to be over 120 kJ/mol, meeting a common criterion for HEDCs. researchgate.net

The stability of different isomers was found to be determined by the covalent bond strength within the four-membered ring, along with the presence of intramolecular hydrogen bonds. bibliotekanauki.plresearchgate.net

Detonation Performance

The detonation properties of the designed nitroimine-azetidine derivatives were estimated using the Kamlet-Jacobs equations. bibliotekanauki.plnih.gov The results indicated that the introduction of nitroimine groups is an effective way to enhance detonation performance. researchgate.net Two specific derivatives, designated as E and F in the study, showed particularly promising results. bibliotekanauki.plresearchgate.net

The calculated detonation performance for these derivatives demonstrated a significant improvement over the widely used explosive RDX. bibliotekanauki.plresearchgate.net

| Compound | Heat of Formation (HOF) (kJ/mol) | Density (ρ) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |

|---|---|---|---|---|

| Derivative A | 191.7 | 1.64 | 8.33 | 29.28 |

| Derivative B | 190.1 | 1.67 | 8.51 | 31.02 |

| Derivative C | 422.3 | 1.75 | 8.78 | 33.72 |

| Derivative D | 416.7 | 1.77 | 8.89 | 34.82 |

| Derivative E | 655.8 | 1.79 | 9.03 | 35.88 |

| Derivative F | 887.6 | 1.80 | 9.06 | 36.46 |

| RDX (Reference) | 61.5 | 1.82 | 8.75 | 34.00 |

Based on these theoretical calculations, derivatives E and F, with detonation velocities of 9.03 km/s and 9.06 km/s and detonation pressures of 35.88 GPa and 36.46 GPa respectively, are considered potential candidates for high-energy-density compounds, exhibiting performance superior to RDX. bibliotekanauki.plresearchgate.net This research provides a foundational basis for the future synthesis and experimental study of these promising energetic materials. bibliotekanauki.pl

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methylazetidin-1-yl)ethan-1-ol, and how can reaction conditions be optimized to improve yield?

Synthesis of this compound typically involves nucleophilic ring-opening of azetidine derivatives or reductive amination of precursors containing the azetidine moiety. For example, analogous compounds like 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol are synthesized via reductive amination using LiAlH4 or borane-dimethyl sulfide complexes . Optimization may include solvent selection (e.g., THF or DMF for solubility), temperature control to minimize side reactions (e.g., epimerization), and catalytic strategies (e.g., palladium for hydrogenation steps). Yields can be monitored via HPLC or GC-MS, with typical yields for similar alcohols ranging from 40–75% depending on steric hindrance .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization methods include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm hydroxyl and azetidine proton environments (e.g., δ 1.5–2.5 ppm for methylazetidine protons, δ 3.5–4.0 ppm for ethanol -CH2- groups) .

- Mass spectrometry : HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ~130–150).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond angles, critical for strained azetidine rings .

Advanced Research Questions

Q. How does the conformational strain of the 3-methylazetidine ring influence the compound’s reactivity in nucleophilic or catalytic reactions?

The azetidine ring’s strain (bond angles ~90°) increases reactivity compared to larger N-heterocycles. For example:

- Nucleophilic substitution : The ring’s strain enhances susceptibility to ring-opening reactions with electrophiles (e.g., alkyl halides or acylating agents).

- Catalytic hydrogenation : Palladium-based catalysts (e.g., Lindlar catalyst) may selectively reduce unsaturated bonds while preserving the azetidine ring .

Computational studies (DFT calculations) can model transition states and predict regioselectivity .

Q. What experimental strategies can resolve contradictions in biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Stereochemical variations : Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers and test individually .

- Solubility effects : Adjust formulation (e.g., DMSO/PBS mixtures) to ensure consistent cellular uptake .

- Assay interference : Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?

- Docking simulations : Tools like AutoDock Vina model binding poses to active sites (e.g., glutaminase GLS1, which binds similar ethanolamine derivatives) .

- MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to identify key residues (e.g., hydrogen bonds between the hydroxyl group and Asp275 in GLS1) .

- QSAR : Correlate substituent effects (e.g., methyl group position) with activity trends from analogs .

Methodological Challenges and Solutions

Q. What are the challenges in analyzing the stereochemistry of this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.